JAK1 Inhibition: Target Compound vs. Most Potent In-Patent Congener (Example 369)
In a consistent LANCE Ultra ULight-JAK1 peptide-based kinase assay performed at pH 7.5 using recombinant JAK1, JAK2, JAK3, and TYK2 kinases purchased from Carna Biosciences, the target compound (Example 23) demonstrated a JAK1 IC₅₀ exceeding 1,000 nM . By contrast, Example 369 from the same patent series (US9216999/US9556187), which differs in its amine substituent, achieved a JAK1 IC₅₀ of 1.70 nM under identical assay conditions . This represents a >588-fold difference in JAK1 inhibitory potency within the same chemical series and assay system.
| Evidence Dimension | JAK1 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 1.00×10³ nM (JAK1, pH 7.5) |
| Comparator Or Baseline | Example 369 (BDBM198572): IC₅₀ = 1.70 nM (JAK1, pH 7.5) |
| Quantified Difference | >588-fold lower potency for target compound |
| Conditions | LANCE Ultra ULight-JAK1 peptide assay; recombinant JAK1-JAK3 and TYK2 from Carna Biosciences; pH 7.5; same assay protocol for both compounds |
Why This Matters
The target compound serves as a moderate-activity reference point within this patent series, enabling SAR calibration; it is unsuitable as a potent JAK1 inhibitor but valuable as a structural benchmark or negative control in experiments where high-potency JAK inhibition must be excluded.
- [1] BindingDB BDBM198215. (E)-N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. JAK1 IC₅₀ > 1.00×10³ nM (pH 7.5). BindingDB, accessed May 2026. View Source
- [2] BindingDB BDBM198572. US9216999, Example 369. JAK1 IC₅₀ = 1.70 nM (pH 7.5). BindingDB, accessed May 2026. View Source
